molecular formula C12H11NO5S B1619072 4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid CAS No. 6357-80-8

4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid

Cat. No. B1619072
CAS RN: 6357-80-8
M. Wt: 281.29 g/mol
InChI Key: DDTSAWOMRVLTPT-UHFFFAOYSA-N
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Description

The compound “4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid” seems to be a complex organic compound. It likely belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated .


Synthesis Analysis

While specific synthesis methods for “4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid” were not found, related compounds such as (2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid have been synthesized following a facile chemical method . Protodeboronation of pinacol boronic esters has also been reported .

Safety And Hazards

The safety data sheet for a related compound, 4-Acetamidobenzoic acid, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for “4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid” were not found, related compounds have been studied for their potential applications in various fields .

properties

IUPAC Name

4-acetamido-5-hydroxynaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5S/c1-7(14)13-9-5-6-11(19(16,17)18)8-3-2-4-10(15)12(8)9/h2-6,15H,1H3,(H,13,14)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTSAWOMRVLTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280078
Record name 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid

CAS RN

6357-80-8
Record name NSC15357
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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